2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and an acetic acid moiety at the 4-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-fluoro-3-methylpyridine with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield 2-(2-fluoro-3-methylpyridin-4-yl)acetaldehyde, while reduction can produce 2-(2-fluoro-3-methylpyridin-4-yl)ethanol.
Scientific Research Applications
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, increasing its binding affinity and specificity . The acetic acid moiety can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the acetic acid group, making it less versatile in chemical reactions.
3-Fluoro-4-methylpyridine: The position of the fluorine atom is different, leading to variations in reactivity and biological activity.
2-(2-Fluoro-3-methylpyridin-4-yl)boronic acid: Contains a boronic acid group instead of an acetic acid group, which alters its chemical properties and applications.
Uniqueness
2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid stands out due to its unique combination of a fluorine atom and an acetic acid group on the pyridine ring. This structural arrangement provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(2-fluoro-3-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(4-7(11)12)2-3-10-8(5)9/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
CCUKMOYZFITIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.